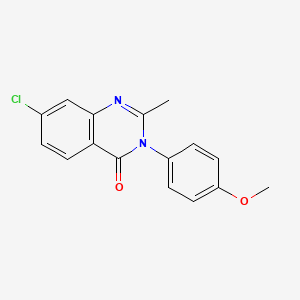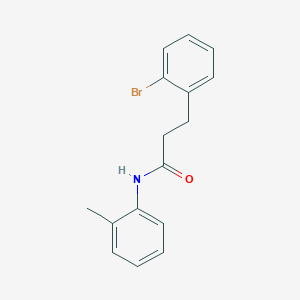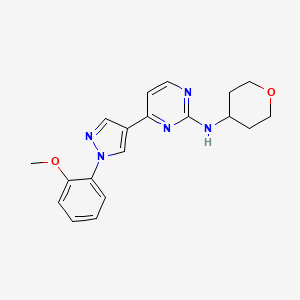![molecular formula C14H18ClN3O2S B11830183 Tert-butyl({7'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11830183.png)
Tert-butyl({7'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Tert-butyl({7’-chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine est un composé organique complexe présentant une structure spirocyclique. Ce composé est remarquable par sa combinaison unique d'un cycle cyclopropane fusionné à un fragment indole, ainsi qu'un groupe sulfamoyle. La présence de ces groupes fonctionnels en fait un sujet d'intérêt pour la recherche dans divers domaines, notamment la synthèse organique, la chimie médicinale et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Tert-butyl({7’-chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine implique généralement plusieurs étapes. Une approche courante commence par la préparation du dérivé indole, qui est ensuite soumis à une cyclopropanation pour former la structure spirocyclique.
Préparation du dérivé indole : Le dérivé indole peut être synthétisé par la synthèse d'indole de Fischer, qui implique la réaction de la phénylhydrazine avec un aldéhyde ou une cétone en présence d'un catalyseur acide.
Cyclopropanation : Le dérivé indole est ensuite traité avec un agent cyclopropanant, tel que le diazométhane, en présence d'un catalyseur comme l'acétate de rhodium pour former la structure spirocyclique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions réactionnelles et des rendements, ainsi que l'utilisation de catalyseurs et de réactifs plus efficaces pour minimiser les coûts et l'impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
Le Tert-butyl({7’-chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants comme le permanganate de potassium ou le trioxyde de chrome pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium pour donner des dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe chloro, en utilisant des nucléophiles comme les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles comme les amines en présence d'une base comme l'hydroxyde de sodium.
Principaux produits
Oxydation : Oxydes correspondants ou dérivés hydroxylés.
Réduction : Formes réduites du composé avec des groupes fonctionnels hydrogénés.
Substitution : Dérivés substitués avec de nouveaux groupes fonctionnels remplaçant le groupe chloro.
Applications De Recherche Scientifique
Le Tert-butyl({7’-chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur son potentiel en tant qu'intermédiaire pharmaceutique dans le développement de nouveaux médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés uniques, comme les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action du Tert-butyl({7’-chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine implique son interaction avec des cibles moléculaires spécifiques. Le fragment indole peut interagir avec divers enzymes et récepteurs, inhibant potentiellement leur activité. Le groupe sulfamoyle peut également former de fortes liaisons hydrogène avec des molécules biologiques, améliorant l'affinité de liaison et la spécificité du composé.
Mécanisme D'action
The mechanism of action of Tert-butyl({7’-chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfamoyl group can also form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Composés similaires
Tert-butyl 7-chloro-3,4-dihydrospiro[benzo[b]azépine-5,1’-cyclopropane]-1(2H)-carboxylate : Structure spirocyclique similaire, mais avec des groupes fonctionnels différents.
Dérivés de l'indole : Composés avec le fragment indole, mais sans la structure spirocyclique ou le groupe sulfamoyle.
Unicité
Le Tert-butyl({7’-chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine est unique en raison de sa combinaison d'une structure spirocyclique, d'un fragment indole et d'un groupe sulfamoyle. Cette combinaison unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement dans divers domaines.
Propriétés
Formule moléculaire |
C14H18ClN3O2S |
|---|---|
Poids moléculaire |
327.8 g/mol |
Nom IUPAC |
2-(tert-butylsulfamoylimino)-7-chlorospiro[1H-indole-3,1'-cyclopropane] |
InChI |
InChI=1S/C14H18ClN3O2S/c1-13(2,3)18-21(19,20)17-12-14(7-8-14)9-5-4-6-10(15)11(9)16-12/h4-6,18H,7-8H2,1-3H3,(H,16,17) |
Clé InChI |
UOQFJHBKMCNGHC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NS(=O)(=O)N=C1C2(CC2)C3=C(N1)C(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-([1,1'-Biphenyl]-3-yl)-4H-1-benzopyran-4-one](/img/structure/B11830127.png)


![9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole](/img/structure/B11830133.png)



![6-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-3-(2,4,6-trifluorobenzoyl)-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B11830161.png)



![8-(5-(Pyrimidin-2-yl)pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B11830181.png)
